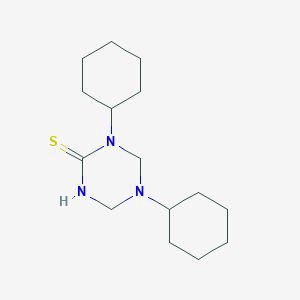
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)urea derivatives often involves reactions that lead to the formation of urea functionalities. For instance, reactions of N-acetyl-N'-(β-ethoxyacryloyl)ureas leading to various cyclic compounds indicate the versatility of urea derivatives in synthesizing complex structures (Lees & Shaw, 1968). Another example involves the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents, catalyzed by Cu(II) ions, highlighting a method for breaking and reforming urea bonds under specific conditions (Belzile, Neverov, & Brown, 2014).
Molecular Structure Analysis
The molecular structure of related urea derivatives, such as N-(2-pyridyl)-, N-(3-pyridyl)-, and N-(4-pyridyl)-N'-(4-chlorophenyl)urea, reveals variations in hydrogen bonding patterns due to the positioning of the N atom within the pyridyl ring. These structural differences significantly influence the overall crystal packing and hydrogen bonding motifs within the compounds (Maguerès et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives can lead to the formation of complexes with inorganic oxo-acids, as seen in the study of oxo-anion binding by protonated (dimethylphenyl)(pyridyl)ureas. This research demonstrates the ability of urea-based ligands to interact with various anions through hydrogen bonding, showcasing the chemical versatility of urea compounds (Wu et al., 2007).
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)13-5-2-6-14(8-13)18-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNOGPJHGJOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(pyridin-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)



![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
